N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that compounds with a similar structure have the ability to inhibit the activity of carbonic anhydrase enzymes . This inhibition could potentially alter the pH balance within cells, affecting various cellular processes.
Biochemical Pathways
These enzymes play a crucial role in maintaining pH balance and are involved in various physiological processes including respiration, fluid secretion, and the transport of carbon dioxide and bicarbonate in blood and other tissues .
Pharmacokinetics
The compound’s logp value of 604560 suggests that it is highly lipophilic, which could influence its absorption and distribution within the body
Result of Action
Inhibition of carbonic anhydrase activity could potentially disrupt ph regulation within cells, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into the desired compound through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: It may have applications in agriculture as a plant protectant due to its antiviral properties.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the thiadiazole ring and exhibits similar biological activities.
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide: Another related compound with potential therapeutic applications.
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific substitution pattern on the thiadiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMQKJJBVQDOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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